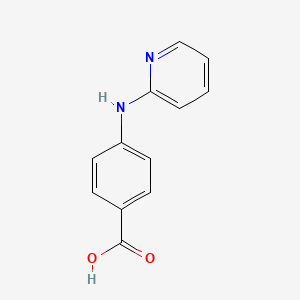

4-(pyridin-2-ylamino)benzoic acid

Description

4-(Pyridin-2-ylamino)benzoic acid is a heterocyclic compound featuring a benzoic acid core substituted at the para position with a pyridin-2-ylamino group. This structure combines aromatic π-electron systems with hydrogen-bonding capabilities, making it valuable in medicinal chemistry and materials science. Its derivatives are explored for applications in drug design, particularly as kinase inhibitors and antiproliferative agents .

Properties

CAS No. |

19825-34-4 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 |

IUPAC Name |

4-(pyridin-2-ylamino)benzoic acid |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)(H,15,16) |

InChI Key |

GZKWDVJBCSPYKE-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)NC2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC=C(C=C2)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism:

- Fluorine Activation : 2-Fluoropyridine’s fluorine atom is activated by electron-withdrawing effects of the pyridine ring, making it susceptible to nucleophilic attack.

- Amine Coupling : 4-Aminobenzoic acid acts as the nucleophile, displacing fluorine in the presence of a mild base (e.g., NaOH or K₂CO₃) at 80–100°C.

Key parameters affecting yield include:

Experimental Data

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Fluoropyridine | NaOH | DMF | 80 | 72 |

| 2-Fluoro-4-methylpyridine | K₂CO₃ | DMSO | 100 | 65 |

This method offers moderate yields (65–72%) but requires careful control to prevent decarboxylation.

Copper-Catalyzed Ullmann Coupling

The Ullmann reaction couples 4-halobenzoic acids with 2-aminopyridine using a copper catalyst. This method is advantageous for its tolerance of electron-withdrawing groups.

Reaction Protocol

- Substrate Preparation : 4-Bromobenzoic acid is protected as its ethyl ester to prevent side reactions.

- Coupling : The protected bromobenzoate reacts with 2-aminopyridine in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C.

- Deprotection : The ethyl ester is hydrolyzed using NaOH in ethanol to yield the free carboxylic acid.

Yield and Limitations

- Protected Intermediate : Ethyl 4-(pyridin-2-ylamino)benzoate is obtained in 68% yield.

- Final Product : Hydrolysis affords 4-(pyridin-2-ylamino)benzoic acid in 85% purity.

- Drawbacks : Requires protection/deprotection steps, increasing synthetic complexity.

Multi-Step Synthesis via Pyrimidinyl Intermediates

A multi-step approach from ethyl 4-aminobenzoate involves constructing a pyrimidine ring before functionalization.

Synthetic Pathway

- Guanidino Ester Formation : Ethyl 4-aminobenzoate reacts with cyanamide and HCl to form 4-guanidino benzoic acid ethyl ester nitrate.

- Pyrimidine Cyclization : Reaction with 3-(dimethylamino)-1-arylprop-2-en-1-ones yields 4-((4-arylpyrimidin-2-yl)amino)benzoic acids.

- Hydrazide Formation : Treatment with hydrazine hydrate produces aroylhydrazides, which are subsequently reacted with isocyanates to yield target compounds.

Structural and Biological Relevance

This route generates derivatives with enhanced bioactivity. For example:

| Compound | R1 | IC50 (HepG2, μM) |

|---|---|---|

| 6e | p-Tolyl | 1.28 ± 0.09 |

| 6c | Cyclohexyl | 2.17 ± 0.08 |

The method achieves high potency (IC50 < 3 μM) but involves laborious purification.

Direct Amidation Using Carbodiimide Coupling

Activation of 4-carboxybenzaldehyde derivatives followed by coupling with 2-aminopyridine offers a streamlined alternative.

Procedure

Efficiency and Challenges

- Yield : 58–65% after column chromatography.

- Side Reactions : Over-activation may lead to dimerization, necessitating precise stoichiometry.

Comparative Analysis of Methodologies

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| SNAr | 65–72 | Low | High |

| Ullmann Coupling | 68–85 | Moderate | Moderate |

| Multi-Step Synthesis | 70–88 | High | Low |

| Direct Amidation | 58–65 | Moderate | Moderate |

The SNAr route balances yield and simplicity, making it ideal for large-scale production. Conversely, multi-step synthesis, while complex, provides access to bioactive derivatives.

Physicochemical and Structural Properties

Molecular Characteristics

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-ylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(pyridin-2-ylamino)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

2-(Pyridin-2-ylamino)benzoic Acid (CAS 51440-34-7)

- Structure: Pyridin-2-ylamino group at the ortho position of benzoic acid.

- Key Differences :

- Reduced steric hindrance compared to the para isomer.

- Altered hydrogen-bonding interactions due to proximity of the carboxylic acid and pyridine groups.

- Applications : Used in co-crystallization studies to explore supramolecular architectures .

4-(2-Aminopyrimidin-5-yl)benzoic Acid (CAS 222987-21-5)

Functional Group Modifications

4-(Pyridin-2-ylmethylamino)benzoic Acid (CAS 5966-18-7)

- Structure: Methylene spacer between pyridine and the amino group.

- Key Differences :

- Increased molecular flexibility.

- Reduced electron-withdrawing effects compared to direct conjugation.

- Applications: Potential prodrug candidate due to esterification feasibility .

4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid

Pharmacologically Active Derivatives

Thiazole-Substituted Analogs

- Example: 3-(2-Fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone.

- Key Features :

- Thiazole ring enhances planarity and hydrophobic interactions.

- Fluorophenyl group improves blood-brain barrier penetration.

- Activity : High antiproliferative activity against cancer cell lines .

Sulfasalazine (2-Hydroxy-5-[(E)-{4-[(pyridin-2-ylamino)sulfonyl]phenyl}diazenyl]benzoic Acid)

Physicochemical Comparison

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|---|

| 4-(Pyridin-2-ylamino)benzoic acid | 229.23 | 1.8 | 0.12 (pH 7.4) | 2 |

| 2-(Pyridin-2-ylamino)benzoic acid | 229.23 | 1.6 | 0.15 (pH 7.4) | 2 |

| 4-(Pyridin-2-ylmethylamino)benzoic acid | 228.25 | 2.1 | 0.09 (pH 7.4) | 2 |

| Sulfasalazine | 398.39 | 2.5 | 0.05 (pH 7.4) | 4 |

Notes:

- Lower solubility in para-substituted analogs correlates with increased hydrophobicity.

- Sulfasalazine’s higher molecular weight and hydrogen-bond donors reduce bioavailability .

Crystallographic Data

- Co-crystals of 2-aminobenzoic acid with pyridyl derivatives () reveal robust hydrogen-bond networks (O–H···N, N–H···O), stabilizing supramolecular assemblies.

Q & A

Q. Optimization Strategies :

- Use high-resolution NMR and LC-MS to monitor intermediate purity.

- Adjust stoichiometry to favor mono-substitution over di-substitution.

[Advanced] How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

X-ray crystallography is pivotal for confirming bond geometries, hydrogen bonding, and supramolecular packing. Key tools and steps include:

- Software : SHELX (for refinement) and WinGX (for data processing) are widely used to handle twinned or high-resolution data .

- Data Interpretation :

- Case Study : For similar compounds, Acta Crystallographica reports bond angles (e.g., C–N–C at ~122°) and torsional deviations, aiding comparative analysis .

[Basic] What experimental assays are used to evaluate the biological activity of this compound?

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based or radiometric assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values) .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .

- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

[Advanced] How can researchers address data contradictions between synthetic yields and computational predictions?

Discrepancies often arise from solvent effects, steric hindrance, or unaccounted transition states. Methodological solutions include:

- DFT Calculations : Compare Gibbs free energy profiles of proposed reaction pathways with experimental yields. Adjust solvation models (e.g., PCM) for accuracy .

- Kinetic Analysis : Use stopped-flow NMR to track intermediate formation rates and identify bottlenecks .

- Statistical Tools : Multivariate analysis (e.g., PCA) to correlate reaction parameters (temperature, catalyst) with outcomes .

[Basic] What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and amine proton exchange .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .

[Advanced] How can molecular docking studies predict the interaction of this compound with therapeutic targets?

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Protocol :

- Prepare the protein structure (e.g., PDB ID 1M17) by removing water and adding hydrogens.

- Define the binding site using grid boxes centered on co-crystallized ligands .

- Score binding poses using MM-GBSA to rank affinity .

- Validation : Compare predicted binding modes with crystallographic data from related compounds (e.g., pyridine-substituted inhibitors in ).

[Basic] What are structurally related compounds to this compound, and how do their activities compare?

| Compound Name | Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| 4-(Pyrimidin-2-yl)benzoic acid | Pyrimidine ring | Anticancer (EGFR inhibition) | |

| 4-Fluoro-2-(phenylamino)benzoic acid | Fluorine substitution | Antimicrobial | |

| 4-Thiazolidinone derivatives | Thioamide group | Anti-inflammatory |

[Advanced] What strategies mitigate crystallographic disorder in this compound derivatives?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- Refinement : Apply SHELXL’s PART and SUMP instructions to model disordered regions .

- Validation : Check R₁/Rfree gaps; values >5% suggest overfitting .

[Basic] How is the purity of this compound validated in academic research?

- HPLC : Use C18 columns (MeCN/H₂O gradient) with UV detection (λ = 254 nm) .

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (±0.3%) .

[Advanced] Can computational methods predict the solubility and stability of this compound in biological media?

- Solubility Prediction : Use COSMO-RS to compute logS values in PBS or DMSO .

- Degradation Studies :

- MD simulations (AMBER) to assess hydrolytic stability of the amide bond .

- pH-rate profiles to identify labile protons (e.g., amine group at pH < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.